![molecular formula C13H14F3NO2 B2532565 (3-Hydroxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone CAS No. 1156588-53-2](/img/structure/B2532565.png)
(3-Hydroxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone
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Overview
Description
(3-Hydroxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone, also known as HPPH, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. HPPH has been found to possess a variety of biochemical and physiological effects, which have been explored in numerous studies.
Mechanism of Action
The mechanism of action of (3-Hydroxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of signaling pathways. In cancer cells, (3-Hydroxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone has been found to inhibit the activity of the proteasome, an enzyme complex that plays a role in protein degradation. This leads to the accumulation of toxic proteins in the cancer cells, ultimately resulting in apoptosis. In Alzheimer's disease, (3-Hydroxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone has been found to inhibit the aggregation of amyloid-beta by binding to specific sites on the protein.
Biochemical and Physiological Effects
(3-Hydroxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone has been found to have a variety of biochemical and physiological effects. In cancer cells, (3-Hydroxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone has been found to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. In Alzheimer's disease research, (3-Hydroxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone has been found to inhibit the aggregation of amyloid-beta and reduce inflammation in the brain.
Advantages and Limitations for Lab Experiments
(3-Hydroxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone has several advantages for lab experiments, including its high purity and stability. However, it also has some limitations, such as its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on (3-Hydroxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone. One area of interest is the development of (3-Hydroxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone-based therapies for cancer and Alzheimer's disease. Another area of interest is the exploration of the mechanism of action of (3-Hydroxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone, which could lead to the development of more effective therapies. Additionally, further research is needed to explore the potential advantages and limitations of (3-Hydroxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone for lab experiments, as well as its potential for use in other areas of scientific research.
Synthesis Methods
The synthesis of (3-Hydroxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone involves the reaction of 3-(trifluoromethyl)benzoyl chloride with 3-hydroxypiperidine in the presence of a base. The resulting product is then purified through recrystallization to obtain (3-Hydroxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone in its pure form. The synthesis method has been optimized to increase the yield and purity of (3-Hydroxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone.
Scientific Research Applications
(3-Hydroxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone has shown potential as a therapeutic agent for a variety of diseases, including cancer and Alzheimer's disease. In cancer research, (3-Hydroxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone has been found to selectively target cancer cells and induce apoptosis, or programmed cell death. This makes it a promising candidate for cancer treatment. In Alzheimer's disease research, (3-Hydroxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone has been found to inhibit the aggregation of amyloid-beta, a protein that is believed to play a role in the development of Alzheimer's disease. This suggests that (3-Hydroxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone may have potential as a treatment for Alzheimer's disease.
properties
IUPAC Name |
(3-hydroxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c14-13(15,16)10-4-1-3-9(7-10)12(19)17-6-2-5-11(18)8-17/h1,3-4,7,11,18H,2,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLQJWHGZGRRIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Trifluoromethyl)benzoyl]piperidin-3-ol |
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